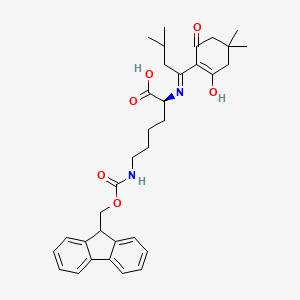

ivDde-L-Lys(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ivDde-L-Lys(Fmoc)-OH, also known as Fmoc-Lys(ivDde)-OH, is a derivative of lysine, an essential amino acid. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its unique protecting groups, which allow for selective deprotection and modification of the lysine side chain. The ivDde group is used to protect the ε-amino group of lysine, while the Fmoc group protects the α-amino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ivDde-L-Lys(Fmoc)-OH typically involves the protection of the lysine molecule. The ε-amino group of lysine is protected with the ivDde group, and the α-amino group is protected with the Fmoc group. The protection process involves the following steps:

Protection of the ε-amino group: The lysine molecule is reacted with ivDde chloride in the presence of a base such as triethylamine to form ivDde-L-Lys-OH.

Protection of the α-amino group: The ivDde-L-Lys-OH is then reacted with Fmoc chloride in the presence of a base such as sodium bicarbonate to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

ivDde-L-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The ivDde group can be selectively removed using hydrazine in dimethylformamide (DMF), while the Fmoc group can be removed using piperidine in DMF.

Substitution Reactions: The ε-amino group of lysine can undergo substitution reactions after the removal of the ivDde group.

Common Reagents and Conditions

Hydrazine in DMF: Used for the selective removal of the ivDde group.

Piperidine in DMF: Used for the removal of the Fmoc group.

Major Products Formed

Lysine Derivatives: After deprotection, the lysine molecule can be further modified to form various lysine derivatives used in peptide synthesis.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of ivDde-L-Lys(Fmoc)-OH are diverse and impactful across several fields:

- Peptide Synthesis : It serves as a building block for synthesizing peptides with specific modifications, allowing researchers to create tailored peptides for various applications.

- Drug Development : The compound is instrumental in developing peptide-based drugs and vaccines, enhancing therapeutic efficacy through precise modifications .

- Bioconjugation : It facilitates the conjugation of peptides with other molecules, such as proteins and antibodies, which is essential for creating targeted therapies .

- Protein Engineering : Researchers use this compound to modify proteins to study their structure and function, aiding in understanding biological processes .

Case Studies Highlighting Applications

Several studies illustrate the practical applications of this compound:

- Study on Peptide Therapeutics : A research project utilized this compound to synthesize a peptide that acts as an inhibitor for a specific enzyme involved in cancer progression. The selective modification allowed for enhanced binding affinity and specificity .

- Vaccine Development : In another study, peptides synthesized using this compound were conjugated with carrier proteins to develop a vaccine against a viral infection. The flexibility provided by the compound enabled effective immune response modulation .

- Bioconjugation Techniques : Researchers demonstrated the use of this compound in creating bioconjugates that target specific cell types. This application showcased its potential in targeted drug delivery systems .

Mecanismo De Acción

The mechanism of action of ivDde-L-Lys(Fmoc)-OH involves the selective protection and deprotection of the lysine side chain. The ivDde group protects the ε-amino group, preventing unwanted reactions during peptide synthesis. The Fmoc group protects the α-amino group, allowing for the stepwise assembly of peptides. The selective removal of these protecting groups enables the modification of the lysine side chain at specific stages of the synthesis process.

Comparación Con Compuestos Similares

ivDde-L-Lys(Fmoc)-OH is unique due to its dual protecting groups, which allow for selective modification of the lysine side chain. Similar compounds include:

Fmoc-Lys(Boc)-OH: Uses a Boc group to protect the ε-amino group instead of the ivDde group.

Fmoc-Lys(Mtt)-OH: Uses an Mtt group to protect the ε-amino group.

Fmoc-Lys(Dde)-OH: Uses a Dde group to protect the ε-amino group.

These similar compounds differ in the protecting groups used, which can affect the deprotection conditions and the overall efficiency of the peptide synthesis process.

Actividad Biológica

Introduction

ivDde-L-Lys(Fmoc)-OH, a derivative of lysine, is an orthogonally protected amino acid widely used in peptide synthesis. Its unique properties allow for selective modifications that are crucial in the development of therapeutic peptides and bioconjugates. This article explores the biological activity, applications, and research findings related to this compound.

This compound is characterized by the presence of the ivDde protecting group, which enhances the stability of the amino group during peptide synthesis. This compound has a molecular formula of C₃₄H₄₂N₂O₄ and a molecular weight of 620.77 g/mol . The ivDde group can be selectively removed under mild conditions (2% hydrazine in DMF), allowing for subsequent modifications without affecting other protecting groups .

Structure Table

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₄₂N₂O₄ |

| Molecular Weight | 620.77 g/mol |

| Purity | ≥99.0% (HPLC) |

| CAS Number | 204777-78-6 |

The biological activity of this compound primarily arises from its incorporation into peptides, where it can influence various biological pathways. The compound acts as a versatile building block for synthesizing peptides that target specific receptors or pathways in biological systems.

Applications in Peptide Synthesis

- Peptide Labeling : this compound has been successfully used in the synthesis of labeled peptides, such as the human α-calcitonin gene-related peptide, demonstrating its utility in fluorescence studies .

- Site-Specific Modifications : The ability to remove the ivDde group selectively allows for site-specific modifications of lysine residues, facilitating the development of complex peptide architectures .

Case Studies

- Fluorescent Peptides : A study demonstrated the successful incorporation of this compound into a peptide designed for fluorescence imaging. The removal of the ivDde group allowed for the attachment of fluorescent labels, enhancing visualization capabilities in cellular studies .

- Therapeutic Peptides : Research has shown that peptides synthesized using this compound exhibit improved stability and efficacy when targeting specific receptors involved in metabolic pathways, such as GLP-1R agonists for insulin regulation .

Comparative Analysis with Other Lysine Derivatives

The following table compares this compound with other lysine derivatives commonly used in peptide synthesis:

| Compound | Stability to TFA | Cleavage Method | Applications |

|---|---|---|---|

| This compound | High | 2% Hydrazine in DMF | Peptide labeling, site-specific modifications |

| Fmoc-Lys(Dde)-OH | Moderate | 2% Hydrazine in DMF | General peptide synthesis |

| MeDmb-Lys(Fmoc)-OH | Low | TFA | Limited applications due to instability |

Propiedades

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)36-27(32(39)40)15-9-10-16-35-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,35,41)(H,39,40)/t27-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUYNKHCHODACY-MHZLTWQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.